- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions, Green Chemistry, 2019, 21(5), 1021-1042
Cas no 93-51-6 (2-Methoxy-4-methylphenol)
2-Methoxy-4-methylphenol structure
Product Name:2-Methoxy-4-methylphenol
Número CAS:93-51-6
MF:C8H10O2
Megavatios:138.163802623749
MDL:MFCD00002378
CID:34704
PubChem ID:7144
Update Time:2025-11-02
2-Methoxy-4-methylphenol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Methoxy-4-methylphenol
- 2-2-Methoxy-4-methylphenol
- Nature 4-Methyl guaiacol
- 2-methoxy-4-cresol
- 2-methoxy-4-methyl-phenol
- 2-Methoxy-p-cresol
- 3-methoxy-4-hydroxytoluene
- 4-Methylguaiacol1000µg
- Creosol
- Homoguaiacol
- p-Creosol
- p-Cresol,2-methoxy
- Phenol,2-methoxy-4-methyl
- p-Methylguaiacol
- 4-Hydroxy-3-methoxy-1-methyl-benzene
- 2-Hydroxy-5-methylanisole
- 4-Methyl guaiacol
- Homocatechol monomethyl ether
- 4-Methylguaiacol
- Phenol, 2-methoxy-4-methyl-
- 4-Hydroxy-3-methoxytoluene
- p-Cresol, 2-methoxy-
- Rohkcrsol
- Kreosol
- Cresolum drudum
- 4-Methyl-2-methoxyphenol
- Valspice
- 4-Hydroxy-3-methoxy-1-methylbenzene
- Kreosol [German]
- 1-Hydroxy-2-met
- 2-Methoxy-4-methylphenol (ACI)
- Creosol (6CI)
- p-Cresol, 2-methoxy- (8CI)
- 3-Methoxy-4-hydroxybenzaldhyde
- Methyl guaiacol
- Methylguaiacol-4
- NSC 4969
-
- MDL: MFCD00002378
- Renchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
- Clave inchi: PETRWTHZSKVLRE-UHFFFAOYSA-N
- Sonrisas: OC1C(OC)=CC(C)=CC=1
- Brn: 1862340
Atributos calculados
- Calidad precisa: 138.06800
- Masa isotópica única: 138.06808
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 103
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 29.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Color / forma: 无色至微黄色具有强折光性的有芳香气味的液体。
- Denso: 1.092 g/mL at 25 °C(lit.)
- Punto de fusión: 5 °C (lit.)
- Punto de ebullición: 221-222 °C(lit.)
- Punto de inflamación: 华氏:210.2 °F
摄氏:99 °C - índice de refracción: n20/D 1.535-1.539
n20/D 1.537(lit.) - Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 29.46000
- Logp: 1.70920
- Merck: 2571
- FEMA: 2671
- Disolución: 能与乙醇、苯、氯仿、乙醚、冰乙酸等相混溶,微溶于水。
2-Methoxy-4-methylphenol Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319
- Declaración de advertencia: P301 + P312 + P330-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:2810
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S26-S36-S24/25
- Código F de la marca fuka:10
- Rtecs:GP1755000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1(a)
- Grupo de embalaje:II
- TSCA:Yes
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:6.1(a)
- Categoría de embalaje:II
- Términos de riesgo:R36/37/38
2-Methoxy-4-methylphenol Datos Aduaneros
- Código HS:29095090
- Datos Aduaneros:
中国海关编码:
2909500000概述:
2909500000. 醚酚、醚醇酚及其卤化、磺化、硝化或亚硝化衍生物. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Methoxy-4-methylphenol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-25G |
2-Methoxy-4-methylphenol |
93-51-6 | 25g |
¥748.91 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302880-100G |
2-Methoxy-4-methylphenol |
93-51-6 | 100g |
¥1293.18 | 2023-12-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M828617-2.5kg |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 2.5kg |
2,520.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 100G |
1814.95 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 1KG |
4883.87 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267104-10KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | ≥98%, FG | 10KG |
28324.12 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-SAMPLE-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-100G-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 100G |
4015.46 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267112-1KG-K |
2-Methoxy-4-methylphenol |
93-51-6 | natural, 97%, FG | 1KG |
20692.61 | 2021-05-17 |
2-Methoxy-4-methylphenol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C
Referencia
- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability, Green Chemistry, 2016, 18(5), 1212-1217
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Decalin , Water ; 4 h, 200 °C
Referencia
- A general approach towards efficient catalysis in Pickering emulsions stabilized by amphiphilic RGO-Silica hybrid materials, RSC Advances, 2014, 4(67), 35744-35749
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C
Referencia
- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol, Applied Catalysis, 2023, 325,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Copper , Silica ; 8 h, 2.0 atm, 170 °C
Referencia
- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor, Fuel, 2023, 337,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: 1-Butanol ; 60 min, 70 °C
Referencia
- Preparation method of palladium catalyst supported on resin carbon spheres and its application in hydrodeoxygenation of vanillin, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C
Referencia
- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water, Current Research in Green and Sustainable Chemistry, 2022, 5,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Referencia
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
,
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
Métodos de producción 11
Condiciones de reacción
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Referencia
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C
Referencia
- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups, Catalysis Communications, 2022, 170,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ; 1 h, 290 psi, 150 °C
Referencia
- Selective hydrodeoxygenation of aromatic compounds, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C
Referencia
- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes, Organometallics, 2020, 39(5), 662-669
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 0.5 MPa, rt → 150 °C; 5 h, 150 °C
Referencia
- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles, Green Chemistry, 2017, 19(13), 3126-3134
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C
Referencia
- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C
Referencia
- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade, Journal of the American Chemical Society, 2012, 134(41), 16987-16990
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C
Referencia
- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts, Fuel Processing Technology, 2023, 249,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: Ethanol ; 30 min, 25 °C
Referencia
- Regulating the crystal phase of Pd/Nb2O5 for vanillin selective HDO at room temperature, Journal of Catalysis, 2023, 423, 105-117
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Sodium lignosulfonate Solvents: Water ; 1 h, 1 MPa, 50 °C
Referencia
- Green catalytic hydrodeoxygenation reaction of vanillin, China, , ,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 bar, 140 °C
Referencia
- Continuous flow Reductive Alkylation of Methanol by Aldehydes. Synthesis of O-Methyl Ethers and 1,1-Dimethoxyacetals, Molecular Catalysis, 2022, 524,
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin , Water ; 5 h, 1 MPa, 120 °C
Referencia
- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ; 12 h, 140 °C
Referencia
- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition, Carbon, 2020, 159, 451-460
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Palladium , Silver , Carbon nitride (C3N4) Solvents: Water ; 4 h, rt
Referencia
- Visible light mediated upgrading of biomass to biofuel, Green Chemistry, 2016, 18(5), 1327-1331
Métodos de producción 25
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Métodos de producción 26
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Métodos de producción 27
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Referencia
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
,
Applied Catalysis,
2023,
325,
Métodos de producción 28
Condiciones de reacción
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Referencia
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
,
International Journal of Biological Macromolecules,
2021,
193,
319-327
Métodos de producción 29
Condiciones de reacción
1.1 250 h
Referencia
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
,
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
Métodos de producción 30
2-Methoxy-4-methylphenol Raw materials
2-Methoxy-4-methylphenol Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- Homovanillyl alcohol (2380-78-1)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Isoeugenol (97-54-1)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2,3-Xylohydroquinone (608-43-5)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Guaiacol (90-05-1)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
2-Methoxy-4-methylphenol Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:93-51-6)2-Methoxy-4-methylphenol
Número de pedido:sfd21585
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:93-51-6)2-Methoxy-4-methylphenol
Número de pedido:LE5929;LE14656;LE8064205
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 11:48
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:93-51-6)2-Methoxy-4-methylphenol
Número de pedido:A1207500
Estado del inventario:in Stock
Cantidad:1kg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:47
Precio ($):161.0
Correo electrónico:sales@amadischem.com
2-Methoxy-4-methylphenol Literatura relevante
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
Pureza:99%/99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe/Informe